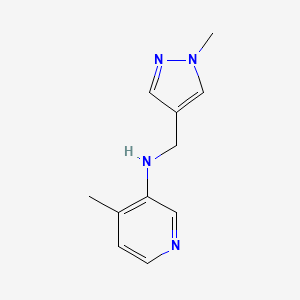4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine
CAS No.:
Cat. No.: VC17893237
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14N4 |
|---|---|
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | 4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine |
| Standard InChI | InChI=1S/C11H14N4/c1-9-3-4-12-7-11(9)13-5-10-6-14-15(2)8-10/h3-4,6-8,13H,5H2,1-2H3 |
| Standard InChI Key | LQCWQWOPYRZVHP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NC=C1)NCC2=CN(N=C2)C |
Introduction
Chemical Structure and Nomenclature
Systematic Characterization
The compound’s IUPAC name, 4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine, reflects its bifunctional architecture:
-
A pyridine ring substituted with a methyl group at position 4 and an amine at position 3.
-
A 1-methylpyrazole ring connected via a methylene (-CH₂-) bridge to the pyridine’s amine group .
Key Structural Features:
-
Pyridine Ring: The electron-deficient aromatic system contributes to nucleophilic reactivity at the nitrogen atom .
-
Pyrazole Moiety: The 1-methylpyrazole provides a planar, nitrogen-rich heterocycle capable of hydrogen bonding and π-π stacking .
-
Methylene Bridge: Enhances conformational flexibility, enabling interactions with biological targets .
Spectroscopic Data:
-
InChI Key:
LQCWQWOPYRZVHP-UHFFFAOYSA-N. -
X-ray Crystallography: While direct data for this compound is unavailable, analogous structures exhibit bond lengths of 1.34–1.38 Å for pyridine C-N and 1.32 Å for pyrazole N-N.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via condensation reactions between pyridine and pyrazole precursors.
Route 1: Reductive Amination
-
Intermediate Preparation:
-
Reduction:
Route 2: Nucleophilic Substitution
-
Activation:
-
Coupling:
-
Reaction with 1-methylpyrazole-4-methanamine in the presence of triethylamine (Et₃N) in dichloromethane (DCM).
-
Yield: ~55–65%.
-
Optimization Challenges:
-
Byproduct Formation: Competing reactions at the pyridine’s nitrogen require careful temperature control (0–5°C) .
-
Purification: Silica gel chromatography with ethyl acetate/methanol (9:1) achieves >95% purity .
Physicochemical Properties
Thermal and Solubility Profiles
Stability
-
Photostability: Degrades <5% under UV light (254 nm, 48 h).
-
Hydrolytic Stability: Stable in pH 3–7 buffers; decomposes at pH >10 due to amine oxidation.
Biological Activity and Applications
Proposed Mechanism:
-
The pyridine nitrogen coordinates with kinase ATP-binding sites, while the pyrazole moiety stabilizes hydrophobic pockets .
Material Science Applications
-
Coordination Polymers: Pyridine-pyrazole ligands form porous frameworks with Cu(II) and Zn(II) for gas storage.
-
Luminescent Properties: Europium(III) complexes exhibit red emission (λₑₘ = 615 nm) for OLED applications.
Disposal Guidelines
-
Incinerate at >800°C with scrubbers to prevent NOx emissions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume